molecular formula C17H16ClN7 B2641195 3-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine CAS No. 2380177-12-6

3-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine

Cat. No.: B2641195
CAS No.: 2380177-12-6
M. Wt: 353.81
InChI Key: XFLXVALKBHBAJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine is a complex heterocyclic compound that features a pyridazine core substituted with pyridinyl and piperazinyl groups. This compound is of significant interest due to its potential pharmacological properties and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine typically involves multi-step reactions starting from commercially available precursors. One common approach involves the formation of the pyridazine core followed by the introduction of the pyridinyl and piperazinyl substituents. Key steps may include:

    Formation of the Pyridazine Core: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate dicarbonyl compounds.

    Substitution Reactions: Introduction of the pyridinyl and piperazinyl groups can be carried out using nucleophilic substitution reactions, often facilitated by catalysts and specific reaction conditions to ensure high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and reduce the environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, potentially altering the compound’s pharmacological properties.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce or replace substituents on the pyridazine core or the attached groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce a wide range of functionalized compounds with potential biological activities.

Scientific Research Applications

3-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine has been explored for various scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer, infectious diseases, and neurological disorders.

    Biological Studies: It is used as a tool compound to study biological pathways and molecular targets, providing insights into disease mechanisms and potential therapeutic interventions.

    Chemical Biology: The compound serves as a probe to investigate the interactions between small molecules and biological macromolecules, aiding in the discovery of new drug targets.

    Industrial Applications: It may be utilized in the development of new materials, agrochemicals, and other industrial products due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access, or it may modulate receptor activity by interacting with binding sites.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridazine derivatives with varying substituents, such as:

  • 3-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine
  • 3-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine
  • 3-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-5-yl)pyridazine

Uniqueness

The uniqueness of 3-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine lies in its specific substitution pattern, which may confer distinct pharmacological properties and biological activities compared to other pyridazine derivatives. This unique structure allows for targeted interactions with specific molecular targets, making it a valuable compound for drug discovery and development.

Properties

IUPAC Name

3-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-6-pyridin-4-ylpyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN7/c18-14-11-20-17(21-12-14)25-9-7-24(8-10-25)16-2-1-15(22-23-16)13-3-5-19-6-4-13/h1-6,11-12H,7-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFLXVALKBHBAJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=NC=C3)C4=NC=C(C=N4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.